![molecular formula C7H3Cl2NS B1360078 2,4-Dichlorophenyl isothiocyanate CAS No. 6590-96-1](/img/structure/B1360078.png)
2,4-Dichlorophenyl isothiocyanate
Overview
Description
2,4-Dichlorophenyl isothiocyanate is an organic compound with the molecular formula C₇H₃Cl₂NS. It is a derivative of phenyl isothiocyanate, where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichlorophenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2,4-dichloroaniline with thiophosgene. The reaction typically proceeds under mild conditions, often in the presence of a base such as pyridine, to yield the desired isothiocyanate .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques. The process involves the use of 2,4-dichloroaniline and thiophosgene in a controlled environment to ensure high yield and purity. The reaction is usually carried out in a solvent such as dichloromethane, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichlorophenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,4-dichloroaniline and carbon dioxide.
Reduction: It can be reduced to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines or alcohols, often under basic conditions.
Hydrolysis: Water or aqueous acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Thioureas: Formed from reactions with amines.
Thiocarbamates: Formed from reactions with alcohols.
2,4-Dichloroaniline: Formed from hydrolysis.
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Properties
One of the most significant applications of 2,4-Dichlorophenyl isothiocyanate is its use in cancer research. Studies have demonstrated that isothiocyanates can inhibit cancer cell growth through various mechanisms, including the modulation of DNA methylation and histone deacetylation. A notable patent discusses a composition combining this isothiocyanate with other anticancer drugs to enhance therapeutic effects while reducing side effects associated with conventional treatments .
Case Study: Synergistic Effects in Cancer Treatment
- Objective : To evaluate the combined effects of this compound with DNA-affecting anticancer drugs.
- Method : In vitro assays were conducted on various cancer cell lines.
- Results : The combination exhibited a synergistic effect, significantly inhibiting cancer cell proliferation compared to single-agent treatments.
Active Ingredient | Combination Ratio | IC50 (µM) |
---|---|---|
This compound | 1:100 | 15.0 |
Doxorubicin | - | 0.72 |
1.2 Anti-inflammatory Activity
Research has also indicated that derivatives of isothiocyanates possess anti-inflammatory properties. In a study evaluating various compounds, those containing the isothiocyanate group showed promising results in inhibiting inflammatory responses .
Compound | IC50 (µg/mL) |
---|---|
This compound | 25.4 |
Ibuprofen (Standard) | 11.2 |
Agricultural Applications
2.1 Pest Control
In agricultural settings, this compound has been explored as a potential biopesticide due to its toxic effects on certain pests and pathogens. Its application can help manage crop diseases while minimizing the use of synthetic pesticides.
Case Study: Efficacy against Crop Pathogens
- Objective : To assess the effectiveness of this compound against common agricultural pests.
- Method : Field trials were conducted on crops susceptible to specific pests.
- Results : The compound significantly reduced pest populations without adversely affecting beneficial insects.
Environmental Applications
3.1 Soil Remediation
The compound has shown potential in environmental remediation efforts, particularly in the degradation of pollutants in soil and water systems. Its application can enhance the breakdown of harmful substances through bioremediation processes.
Case Study: Bioremediation Potential
- Objective : To evaluate the effectiveness of this compound in degrading environmental pollutants.
- Method : Soil samples contaminated with heavy metals were treated with varying concentrations of the compound.
- Results : Significant reduction in pollutant levels was observed over time.
Mechanism of Action
The mechanism of action of 2,4-dichlorophenyl isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (N=C=S) is an electrophilic center that readily reacts with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity is exploited in various chemical transformations and biological assays .
Molecular Targets and Pathways: In biological systems, this compound can modify proteins by reacting with amino groups, leading to the formation of thiourea derivatives. This modification can affect protein function and is used in studies of enzyme activity and inhibition .
Comparison with Similar Compounds
Phenyl isothiocyanate: Lacks the chlorine substituents and is less reactive.
2,6-Dichlorophenyl isothiocyanate: Similar structure but with chlorine atoms at the 2 and 6 positions, leading to different reactivity and applications.
Allyl isothiocyanate: Contains an allyl group instead of a phenyl group, used in flavoring and as a bioactive compound.
Uniqueness: 2,4-Dichlorophenyl isothiocyanate is unique due to the presence of chlorine atoms at specific positions on the benzene ring, which enhances its reactivity and makes it suitable for specific synthetic and biological applications .
Biological Activity
2,4-Dichlorophenyl isothiocyanate (DCITC) is a compound derived from isothiocyanates, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of DCITC, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications, supported by data tables and relevant case studies.
- Chemical Formula : CHClNS
- Molecular Weight : 192.07 g/mol
- Structure : The compound features a dichlorophenyl group attached to an isothiocyanate functional group, contributing to its reactivity and biological properties.
DCITC exhibits its biological activity primarily through the following mechanisms:
- Antimicrobial Activity : DCITC has demonstrated significant antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.
- Anticancer Effects : Research indicates that DCITC can induce apoptosis in cancer cells. It activates caspase pathways and generates reactive oxygen species (ROS), leading to cell death. The compound has shown efficacy against several cancer cell lines, including breast and colon cancer.
- Anti-inflammatory Properties : DCITC inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing inflammation in various models.
Biological Activity Data
Biological Activity | IC50 Value (µM) | Reference |
---|---|---|
Antimicrobial (E. coli) | 15.0 | |
Anticancer (MCF-7 cells) | 12.5 | |
Anti-inflammatory (RAW 264.7 cells) | 10.0 |
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of DCITC against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated that DCITC effectively inhibited bacterial growth with an IC50 of 15 µM, showcasing its potential as a natural preservative in food products . -
Anticancer Potential :
In vitro studies on human breast cancer cells (MCF-7) revealed that DCITC induced apoptosis through ROS generation and activation of the caspase cascade. The IC50 value for cell viability was determined to be 12.5 µM, suggesting significant anticancer potential . -
Anti-inflammatory Activity :
Research involving RAW 264.7 macrophages demonstrated that DCITC significantly reduced the production of TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation, with an IC50 of 10 µM. This indicates its potential use in inflammatory diseases .
Toxicity and Safety Profile
While DCITC exhibits promising biological activities, its safety profile must also be considered. Studies have shown that at higher concentrations, DCITC can be cytotoxic to normal cells, emphasizing the need for careful dosage management in therapeutic applications .
Properties
IUPAC Name |
2,4-dichloro-1-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBNZZHGECFCSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216117 | |
Record name | 2,4-Dichloro-1-isothiocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30216117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6590-96-1 | |
Record name | 2,4-Dichlorophenyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6590-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-1-isothiocyanatobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006590961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichloro-1-isothiocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30216117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-1-isothiocyanatobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-Dichlorophenyl isothiocyanate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRT5Y7B5A6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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